molecular formula C10H16 B031000 beta-Pinene CAS No. 127-91-3

beta-Pinene

Cat. No.: B031000
CAS No.: 127-91-3
M. Wt: 136.23 g/mol
InChI Key: WTARULDDTDQWMU-UHFFFAOYSA-N
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Description

Beta-pinene is a monoterpene, an organic compound found in various plants, including coniferous trees. It is one of the two isomers of pinene, the other being alpha-pinene. This compound is a colorless liquid with a woody-green pine-like smell. It is soluble in alcohol but not in water .

Mechanism of Action

Target of Action

Beta-Pinene, a well-known representative of the monoterpenes group, is found in many plants’ essential oils . It has a wide range of pharmacological activities, including antibiotic resistance modulation, anticoagulant, antitumor, antimicrobial, antimalarial, antioxidant, anti-inflammatory, anti-Leishmania, and analgesic effects . This compound is indicated in combination with other plant-derived compounds for the treatment of bladder, kidney, and urinary stones .

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, it has been found to contract gastric strips in vitro, to relax the duodenum . It also exhibits cytogenetic, gastroprotective, anxiolytic, cytoprotective, anticonvulsant, and neuroprotective effects .

Biochemical Pathways

This compound affects several biochemical pathways. It responds to stress through amino acid metabolism, carbohydrate metabolism, and other pathways including growth regulation and epidermal protein changes . It also takes part in rearrangement and ring-opening reactions, producing different derivatives .

Pharmacokinetics

It is known that this compound is a colorless organic liquid which is oil-soluble but ethanol- and water-insoluble .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to have inhibitory effects on breast cancer and leukemia . It also exhibits cytogenetic, gastroprotective, anxiolytic, cytoprotective, anticonvulsant, and neuroprotective effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, ambient air temperature and light have been demonstrated to control monoterpene emissions, likely contributing to higher monoterpene emissions during the summer season in temperate regions . Other important environmental variables such as carbon dioxide (CO2), ozone (O3), soil moisture, and nutrient availability are also known to influence monoterpene emissions rates .

Biochemical Analysis

Biochemical Properties

Beta-Pinene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the detoxification metabolism involving cytochrome P450, UDP-glucuronosyltransferases, and short-chain dehydrogenases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have antiproliferative activity against human erythroleukemic K562 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It responds to stress through amino acid metabolism, carbohydrate metabolism, and other pathways including growth regulation and epidermal protein changes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that a low concentration of this compound inhibits reproduction, whereas a high concentration promotes reproduction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to have hypoglycemic, hypolipidemic, and anti-inflammatory effects in the alloxan-induced diabetes experimental model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

It is known that it can overcome stress through various pathways, including growth regulation and epidermal protein changes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-pinene can be synthesized through the cationic polymerization of alpha-pinene. This process involves the use of catalysts such as titanium tetrachloride (TiCl4) in a dichloromethane/hexane mixture at temperatures ranging from -78°C to room temperature .

Industrial Production Methods: Industrially, this compound is obtained by the distillation of turpentine oils. The process involves the conversion of alpha-pinene to this compound through isomerization .

Chemical Reactions Analysis

Types of Reactions: Beta-pinene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

This compound’s unique structure and properties make it a valuable compound in various fields, from industrial applications to scientific research.

Properties

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane
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InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3
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InChI Key

WTARULDDTDQWMU-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C1C2)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
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Related CAS

25719-60-2
Record name Poly(β-pinene)
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DSSTOX Substance ID

DTXSID7027049
Record name beta-Pinene
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Molecular Weight

136.23 g/mol
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Physical Description

Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid.
Record name Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-
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Boiling Point

166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F
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Flash Point

Flash point : 88 °F, 88 °F
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Solubility

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol)
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Density

0.860 at 25 °C, 0.867-0.871, 0.86
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Vapor Density

4.7 (Air = 1), 4.7
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Vapor Pressure

2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg
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Color/Form

Colorless transparent liquid

CAS No.

127-91-3
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Record name Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-
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Melting Point

-61.5 °C, -78.7 °F
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Synthesis routes and methods I

Procedure details

127 parts by mass of cyclohexane, and 25 parts by mass of β-pinene/isobutylene copolymer (A2) obtained in Reference Example 2 were put into the nitrogen-purged pressure vessel equipped with a stirrer, and stirred to thoroughly dissolve the β-pinene/isobutylene copolymer (A2). Thereafter, as the hydrogenation catalyst, 7.5 parts by mass of 5% palladium-supported carbon (product number: E1002NN/W, manufactured by Evonik Degussa Japan Co. Ltd.) was added thereto, sufficiently dispersed with stirring, and then, the inside of the pressure vessel was sufficiently purged with hydrogen, and the reaction was carried out while stirring at a temperature of 130° C. and a hydrogen pressure of 15 MPa for 25 hours, followed by a return to ambient pressure. Subsequently, the reaction solution was filtered through a 0.5 μm Teflon (registered trademark) filter to separate and remove the catalyst, reprecipitated in 3000 parts by mass of a mixed solvent of methanol/acetone (60/40 volume %), and then sufficiently dried to obtain 24 parts by mass of β-pinene-based polymer (H2). The β-pinene-based polymer (H2) thus obtained had 0.026 mole % of residual olefinic double bonds and 0.0015 mole % of residual aromatic rings, based on total units, as measured by 1H-NMR. The glass transition temperature was 95° C. Also, the ratio of the proton integral value at 6 to 8 ppm to the total proton integral value in 1H-NMR was 4.7×10−6, and the ratio of the proton integral value at 4.5 to 6 ppm to the total proton integral value was 1.0×10−5. The resulting β-pinene-based polymer (H2) had a weight average molecular weight of 53,300 and a number average molecular weight of 32,400.
Name
β-pinene isobutylene
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Synthesis routes and methods II

Procedure details

As petroleum resins, known products are obtained by heat-polymerizing a petroleum type unsaturated hydrocarbon such as cyclopentadiene or a higher olefinic hydrocarbon having 5 to 11 carbon atoms in the presence of a catalyst. In the present invention, any of these known petroleum resins may be used for formation of the coating layer 3. As the coumarone-indene resin, there are known resins having a relatively low degree of polymerization, which are obtained by polymerizing a tar fraction composed mainly of coumarone and indene (ordinarlly boiling at 160° to 180° C.) in the presence of a catalyst or under application of heat. Any of these known resins can be used in the present invention. As the terpene resin, there can be used synthetic and natural polymers of terpene type hydrocarbons, particularly resins obtained by polymerizing a terpene oil or nopinene fraction in the presence of a catalyst. As the rosin, there can be used so-called raw rosins such as gum rosin and wood rosin, rosin esters obtained by esterifying abietic acid in the rosin, such as rosin glycerin ester (ester gum), diethylene glycol diabietate, diethylene glycol 2-hydroxyabietate, rosin monoethylene glycol ester and rosin pentaerythritol ester. These rosins may be modified with known thermosetting resins or the like.
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Name
hydrocarbon
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petroleum resins
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layer 3
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Synthesis routes and methods III

Procedure details

To a 50 ml glass vial equipped with a Teflon® coated stirbar was added -pinene (2.5 ml), norbornene (5 g, 53.1 mmol) and chlorobenzene (35 ml). To this stirred solution at ambient temperature was added nickel ethylhexanoate (0.01 ml of an 8% w nickel solution in mineral spirits, 13 μmol) tris(pentafluorophenyl)boron (117 μmol in petroleum naphtha) and triethylaluminum (0.077 ml of a 1.7 molar solution in cyclohexane, 130 μmol). Immediately upon addition of the trialkylaluminum the reaction mixture became yellow and hot. The reaction was allowed to run for 60 minutes after which time methanol (3 ml) was injected to kill the reaction and the resulting solution was poured into excess methanol. The polymer was filtered off and washed with excess methanol and dried overnight in a heated vacuum oven to afford the copolymer (4.0 g). GPC analysis showed the polymer to have a molecular weight (Mw) of 39,800 and a polydispersity of 2.1.
Quantity
117 μmol
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solution
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mineral spirits
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nickel ethylhexanoate
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3 mL
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glass
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Teflon
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2.5 mL
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5 g
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35 mL
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Name
trialkylaluminum
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.